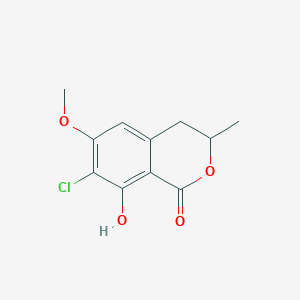

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one is a chemical compound that belongs to the class of dihydroisocoumarins. These compounds are known for their diverse biological activities and are often found in natural products. The compound’s structure includes a chloro group, a hydroxy group, a methoxy group, and a methyl group, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one.

Methoxylation: The methoxy group at the 6th position is introduced using methylating agents such as dimethyl sulfate or methyl iodide.

Chlorination: The chloro group at the 7th position is introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Core Reactivity and Functional Groups

Compound X contains:

-

A 3,4-dihydroisocoumarin backbone

-

Chlorine at C-7

-

Hydroxyl at C-8

-

Methoxy at C-6

-

Methyl at C-3

Key reactive sites:

-

C-1 lactone : Susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis).

-

C-8 hydroxyl : Prone to O-methylation, glucuronidation, or oxidation.

-

C-7 chlorine : Potential site for substitution or elimination under basic conditions.

Hydrolysis of the Lactone Ring

The lactone ring (1H-2-benzopyran-1-one) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Example :

-

Compound X → 7-chloro-8-hydroxy-6-methoxy-3-methylisochroman-1-carboxylic acid

O-Methylation of the C-8 Hydroxyl

The phenolic hydroxyl group at C-8 participates in methylation reactions:

Example :

-

Compound X + CH₃I → 7-chloro-6,8-dimethoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Chlorine Substitution

The C-7 chlorine may undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles:

Example :

-

Compound X + NH₃ → 7-amino-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

Oxidation of the C-8 Hydroxyl

The C-8 hydroxyl can oxidize to a ketone under strong oxidative conditions:

Example :

-

Compound X → 7-chloro-8-oxo-6-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Reduction of the Dihydro Ring

Catalytic hydrogenation reduces the dihydro ring to a tetrahydro derivative:

Example :

-

Compound X + H₂ → 7-chloro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-ol

Glucuronidation

The C-8 hydroxyl undergoes phase II metabolism via UDP-glucuronosyltransferase (UGT):

Example :

-

Compound X → 7-chloro-8-O-β-D-glucuronide-6-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Halogen Exchange

The C-7 chlorine can be replaced by bromine or iodine via halogen dance reactions:

Example :

-

Compound X + NaBr → 7-bromo-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

Side-Chain Functionalization

The C-3 methyl group is resistant to oxidation but can undergo radical bromination:

Example :

Aplicaciones Científicas De Investigación

Biological Activities

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one exhibits a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that isocoumarin derivatives possess antimicrobial effects against various pathogens. The compound has shown efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cytotoxic Effects

Research indicates that this compound can induce cytotoxicity in certain cancer cell lines. Its ability to inhibit cell proliferation suggests potential applications in cancer therapy .

Antiallergic and Immunomodulatory Activities

The compound has been reported to possess antiallergic properties, which could be beneficial in treating allergic conditions. Additionally, its immunomodulatory effects may contribute to enhancing immune responses .

Applications in Medicine

The diverse biological activities of this compound open avenues for its application in medicine:

Pharmaceutical Development

Due to its antimicrobial and cytotoxic properties, this compound is being explored for the development of new pharmaceuticals aimed at treating infections and cancer .

Plant Growth Regulators

Research indicates that isocoumarins can act as plant growth regulators, enhancing growth and resistance against pests and diseases . This application is particularly relevant in agricultural biotechnology.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Activity

A study conducted on various chlorinated isocoumarins demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications at specific positions on the isocoumarin structure could enhance efficacy .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies showed that this compound exhibited selective cytotoxicity towards breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Mecanismo De Acción

The mechanism of action of 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

6-Methoxymellein: A dihydroisocoumarin found in carrots, known for its bitterness and antimicrobial properties.

8-Hydroxy-6-methoxy-3-methylisochroman-1-one: A structurally similar compound with similar biological activities.

Uniqueness

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one, also known by its CAS number 15815-79-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C11H11ClO4 with a molecular weight of approximately 242.66 g/mol. Its structural features include a chloro group and methoxy groups that contribute to its biological activities.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Effective against bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Cancer Research : In vitro studies have shown that this compound induces apoptosis in cancer cell lines. A notable study demonstrated a dose-dependent increase in cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

- Anti-inflammatory Applications : A study focused on the compound's ability to modulate inflammatory responses in animal models of arthritis showed significant reductions in swelling and pain markers after treatment with the compound .

- Antimicrobial Efficacy : Research has indicated that this compound exhibits broad-spectrum antibacterial activity. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, making it a candidate for further development as an antimicrobial drug .

Propiedades

IUPAC Name |

7-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-5-3-6-4-7(15-2)9(12)10(13)8(6)11(14)16-5/h4-5,13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODMMACJFYQIHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C(=O)O1)O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.